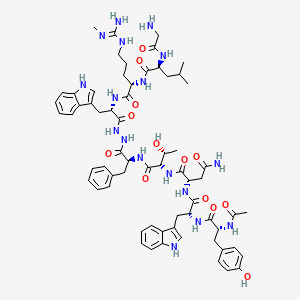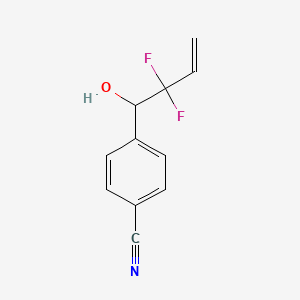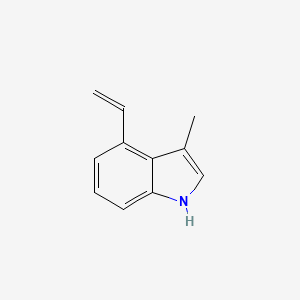
3-(Aminooxy)butane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminooxy)butane-2-thiol is an organic compound that features both an aminooxy group and a thiol group. This unique combination of functional groups makes it a valuable reagent in various chemical and biological applications. The presence of the aminooxy group allows for bioorthogonal reactions with carbonyl compounds, while the thiol group can participate in thiol-disulfide exchange reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)butane-2-thiol typically involves the reaction of an alkyl halide with thiourea to form an intermediate alkyl isothiourea salt, which is then hydrolyzed to yield the desired thiol . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminooxy)butane-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The aminooxy group can react with carbonyl compounds to form oximes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br₂) and iodine (I₂).
Reduction: Reducing agents such as zinc and acid can be used to convert disulfides back to thiols.
Substitution: The reaction with carbonyl compounds typically occurs under mild conditions, often in aqueous media.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Oximes (R-CH=N-O-R’).
Aplicaciones Científicas De Investigación
3-(Aminooxy)butane-2-thiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Aminooxy)butane-2-thiol involves its ability to form stable bonds with carbonyl compounds through the aminooxy group, resulting in the formation of oximes . The thiol group can participate in thiol-disulfide exchange reactions, which are crucial in maintaining the redox balance in biological systems . These reactions are highly specific and occur under mild conditions, making the compound suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanethiol: Contains only a thiol group and lacks the aminooxy functionality.
Methanethiol: A simpler thiol compound with a single carbon chain.
Cysteine: An amino acid with a thiol group, commonly found in proteins.
Uniqueness
3-(Aminooxy)butane-2-thiol is unique due to the presence of both an aminooxy group and a thiol group. This dual functionality allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups. Its ability to form stable oximes and participate in thiol-disulfide exchange reactions makes it a versatile reagent in both chemical and biological research .
Propiedades
Fórmula molecular |
C4H11NOS |
|---|---|
Peso molecular |
121.20 g/mol |
Nombre IUPAC |
O-(3-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-3(6-5)4(2)7/h3-4,7H,5H2,1-2H3 |
Clave InChI |
CDPTVXUSDGYFQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)S)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)


![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)


![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)





